molecular formula C20H26N6O B2912434 3-{[1-(4-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}propan-1-ol CAS No. 1207045-14-4

3-{[1-(4-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}propan-1-ol

Cat. No.: B2912434
CAS No.: 1207045-14-4
M. Wt: 366.469
InChI Key: WWVYWDIUAZTUHQ-UHFFFAOYSA-N
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Description

3-{[1-(4-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}propan-1-ol is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core, a piperidine ring, and a propanol group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}propan-1-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperidine ring: This step might involve nucleophilic substitution reactions.

    Attachment of the propanol group: This can be done through alkylation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that favor the desired reaction pathway.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the propanol group.

    Reduction: Reduction reactions could be used to modify the pyrazolo[3,4-d]pyrimidine core.

    Substitution: Various substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, etc.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activities.

Biology

    Enzyme Inhibition: Compounds with similar structures are often studied for their ability to inhibit specific enzymes.

Medicine

    Drug Development:

Industry

    Chemical Intermediates: Used as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-{[1-(4-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}propan-1-ol would depend on its specific biological target. Generally, such compounds might:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site.

    Interact with Receptors: Modulate receptor activity by binding to receptor sites.

    Affect Signaling Pathways: Influence cellular signaling pathways by interacting with key proteins.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: Other compounds with the same core structure.

    Piperidine-Containing Compounds: Compounds featuring a piperidine ring.

    Propanol Derivatives: Compounds with a propanol group.

Uniqueness

The uniqueness of 3-{[1-(4-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}propan-1-ol lies in its specific combination of functional groups and its potential biological activities.

Properties

IUPAC Name

3-[[1-(4-methylphenyl)-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O/c1-15-6-8-16(9-7-15)26-19-17(14-22-26)18(25-11-3-2-4-12-25)23-20(24-19)21-10-5-13-27/h6-9,14,27H,2-5,10-13H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVYWDIUAZTUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)NCCCO)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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